Fruquintinib - 1194506-26-7

Fruquintinib

Catalog Number: EVT-268783
CAS Number: 1194506-26-7
Molecular Formula: C21H19N3O5
Molecular Weight: 393.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fruquintinib (HMPL-013, Elunate®) is a small-molecule tyrosine kinase inhibitor (TKI) discovered and developed by Hutchison MediPharma []. It acts as a potent and highly selective inhibitor of vascular endothelial growth factor receptors 1, 2, and 3 (VEGFR-1, -2, and -3) []. Fruquintinib's primary function is to hinder tumor angiogenesis and lymphogenesis, critical processes for tumor growth and metastasis [, ].

Mechanism of Action

Fruquintinib exerts its anti-tumor effect by selectively inhibiting VEGFR-1, -2, and -3 []. This inhibition disrupts tumor angiogenesis and lymphogenesis, essential processes for providing tumors with nutrients and oxygen, and facilitating their growth and spread [, ]. By disrupting angiogenesis, Fruquintinib limits tumor development and progression.

Beyond directly inhibiting VEGFRs, Fruquintinib also shows weak inhibitory effects on other receptor tyrosine kinases, including RET, FGFR-1, and c-kit []. While less potent on these targets, the broader inhibitory profile might contribute to its efficacy in specific tumor types.

Applications

Preclinical Studies:

  • Combination Therapy with EGFR and c-MET Inhibitors: In preclinical models of non-small cell lung cancer (NSCLC) and renal cell carcinoma, Fruquintinib synergistically enhanced the antitumor effects of EGFR inhibitors like gefitinib and theliatinib, and c-MET inhibitors like savolitinib []. The enhanced effect was attributed to simultaneous blockade of tumor cell signaling (EGFR or c-MET) and VEGFR suppression in the tumor microenvironment [].
  • Combination Therapy with Immune Checkpoint Inhibitors: In a syngeneic murine tumor model, Fruquintinib's co-administration with an anti-PD-L1 antibody demonstrated improved anti-tumor effect compared to either agent alone []. This synergy stems from Fruquintinib counteracting the VEGF-induced upregulation of immune inhibitory checkpoints, enhancing immune surveillance of tumor cells [].

Clinical Studies:

  • Metastatic Colorectal Cancer (mCRC): Fruquintinib has been extensively studied as a third-line or later therapy for mCRC [, , , , , , , , , , , , , ]. In the FRESCO trial, a Phase III randomized controlled trial, Fruquintinib significantly improved overall survival and progression-free survival compared to placebo in Chinese patients with mCRC []. The efficacy and safety profile of Fruquintinib was consistent across different subgroups, including patients with liver metastasis, lung metastasis, and prior exposure to anti-VEGF or anti-EGFR agents [, , ].
  • Non-Squamous Non-Small Cell Lung Cancer (NSCLC): In a Phase II study, Fruquintinib demonstrated superior efficacy compared to placebo in patients with advanced NSCLC who had progressed after second-line chemotherapy [].
  • Bone and Soft Tissue Sarcoma: A retrospective study reported favorable efficacy and safety of Fruquintinib as an optional treatment for patients with advanced bone and soft tissue sarcoma who had failed multi-line therapies [].
  • Combination Therapy with Chemotherapy: Fruquintinib has also been investigated in combination with chemotherapy in different settings [, , ]. A study combining Fruquintinib with gefitinib as a first-line therapy in NSCLC patients with EGFR mutations showed promising efficacy []. Another study investigated the efficacy and safety of Fruquintinib plus investigator's choice of chemotherapy as second-line therapy in mCRC [].
Future Directions
  • Explore the potential of Fruquintinib in treating other types of cancer: Given its efficacy in preclinical models of various cancers, clinical trials investigating Fruquintinib's efficacy in treating other cancers, such as pancreatic cancer, gastric cancer, and esophageal squamous cell carcinoma, are warranted [, , , ].

Regorafenib

  • Compound Description: Regorafenib is a multi-kinase inhibitor that targets multiple cell signaling receptors, including vascular endothelial growth factor receptors (VEGFRs -1, -2, and -3), platelet-derived growth factor (PDGF), fibroblast growth factor, epidermal growth factor (EGF), angiotensin II, and the Rapidly Accelerated Fibrosarcoma kinase pathway []. It is an FDA-approved treatment for metastatic colorectal cancer (mCRC) in patients previously treated with fluoropyrimidine-, oxaliplatin-, and irinotecan-based chemotherapy, an anti-vascular endothelial growth factor therapy, and Rat sarcoma wild type, an anti-EGF receptor therapy [].
  • Relevance: Regorafenib is often compared to Fruquintinib in the treatment of mCRC, particularly in the third-line setting. While both are multi-kinase inhibitors with anti-angiogenic properties, Regorafenib exhibits a broader target profile than Fruquintinib. Some studies suggest that Regorafenib may have a slightly better toxicity profile than Fruquintinib [].

Gefitinib

  • Compound Description: Gefitinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) [].
  • Relevance: Research indicates that combining Fruquintinib with Gefitinib can enhance antitumor effects in preclinical models of NSCLC, particularly in models with EGFR activation []. This synergistic effect is attributed to the combined blockade of EGFR signaling in tumor cells and VEGFR suppression in the tumor microenvironment [].

Theliatinib (HMPL-309)

  • Compound Description: Theliatinib is an irreversible pan-ErbB inhibitor that targets EGFR, HER2, and HER4 [].
  • Relevance: Similar to Gefitinib, Theliatinib, in combination with Fruquintinib, has demonstrated improved efficacy compared to monotherapy in preclinical models of NSCLC with EGFR activation []. The synergistic effect is attributed to the simultaneous blockade of EGFR signaling and VEGFR suppression [].

Savolitinib (AZD6094, HMPL-504)

  • Compound Description: Savolitinib is a selective c-MET inhibitor being investigated for its potential in treating various cancers [].
  • Relevance: Preclinical studies have revealed that the combination of Fruquintinib and Savolitinib significantly improves tumor growth inhibition in multiple xenograft models derived from lung cancer or renal cell cancer with c-MET activation []. This enhanced anti-tumor effect is attributed to the simultaneous blockade of c-MET signaling in tumor cells and VEGFR suppression in the tumor microenvironment [].

Bevacizumab

  • Compound Description: Bevacizumab is a monoclonal antibody that targets vascular endothelial growth factor A (VEGF-A) [].
  • Relevance: While not structurally related to Fruquintinib, Bevacizumab is another anti-angiogenic agent used in cancer treatment. Studies have shown decreased efficacy of Fruquintinib in patients with prior Bevacizumab use [], potentially indicating a shared mechanism of action and resistance pathway.

Trifluridine/Tipiracil (TAS-102, Lonsurf®)

  • Compound Description: Trifluridine/Tipiracil is an oral antineoplastic agent used as a late-stage chemotherapy treatment for colorectal cancer [, ]. Its primary mechanism of action involves disrupting tumor DNA function, leading to DNA strand breaks and reduced replication [].
  • Relevance: Trifluridine/Tipiracil is another treatment option for refractory metastatic CRC and is often compared to Fruquintinib and Regorafenib. While network meta-analyses suggest Fruquintinib and Trifluridine/Tipiracil have similar efficacy, their toxicity profiles differ [, , ].

Apatinib

  • Compound Description: Apatinib is another small-molecule anti-VEGFR TKI [, ].
  • Relevance: Apatinib, like Fruquintinib, targets VEGFRs to inhibit tumor angiogenesis [, ]. One study investigated the combination of low-dose Apatinib with S-1 chemotherapy, finding it prolonged progression-free survival compared to regorafenib and fruquintinib in patients with refractory mCRC [].
  • Compound Description: Nintedanib is a triple angiokinase inhibitor that targets VEGFRs 1-3, PDGFRs α and β, and FGFRs 1-3 [].
  • Relevance: Nintedanib, like Fruquintinib, targets VEGFRs to inhibit tumor angiogenesis []. It is another potential third-line therapy option for mCRC, but studies suggest that regorafenib may offer a more favorable safety profile compared to nintedanib [].

Properties

CAS Number

1194506-26-7

Product Name

Fruquintinib

IUPAC Name

6-(6,7-dimethoxyquinazolin-4-yl)oxy-N,2-dimethyl-1-benzofuran-3-carboxamide

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C21H19N3O5/c1-11-19(20(25)22-2)13-6-5-12(7-16(13)28-11)29-21-14-8-17(26-3)18(27-4)9-15(14)23-10-24-21/h5-10H,1-4H3,(H,22,25)

InChI Key

BALLNEJQLSTPIO-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(=O)NC

Solubility

Soluble in DMSO, not in water

Synonyms

Fruquintinib; HMPL013; HMPL 013; HMPL-013.

Canonical SMILES

CC1=C(C2=C(O1)C=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(=O)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.